

Undecyl Hydrogen Phthalate: An In-Depth Technical Guide to its Endocrine Disrupting Potential

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Compound of Interest

Compound Name: *Undecyl hydrogen phthalate*

CAS No.: 51622-03-8

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Abstract

This technical guide provides a comprehensive analysis of the endocrine-disrupting potential of **undecyl hydrogen phthalate**, the primary metabolite of diundecyl phthalate (DUP). While direct research on **undecyl hydrogen phthalate** is limited, this guide synthesizes available toxicological data for its parent compound, DUP, and extrapolates mechanistic insights from structurally related long-chain phthalates. This document is intended for researchers, scientists, and drug development professionals to provide a thorough understanding of the current state of knowledge, key data gaps, and the experimental methodologies required to further elucidate the endocrine-disrupting properties of this compound. We will delve into the metabolism of DUP, its known effects on reproductive and hepatic systems, and the inferred mechanisms of action on nuclear receptors and steroidogenesis. Detailed experimental protocols and data interpretation frameworks are provided to facilitate further research in this critical area of toxicology and endocrine disruption.

Introduction: The Rise of High Molecular Weight Phthalates

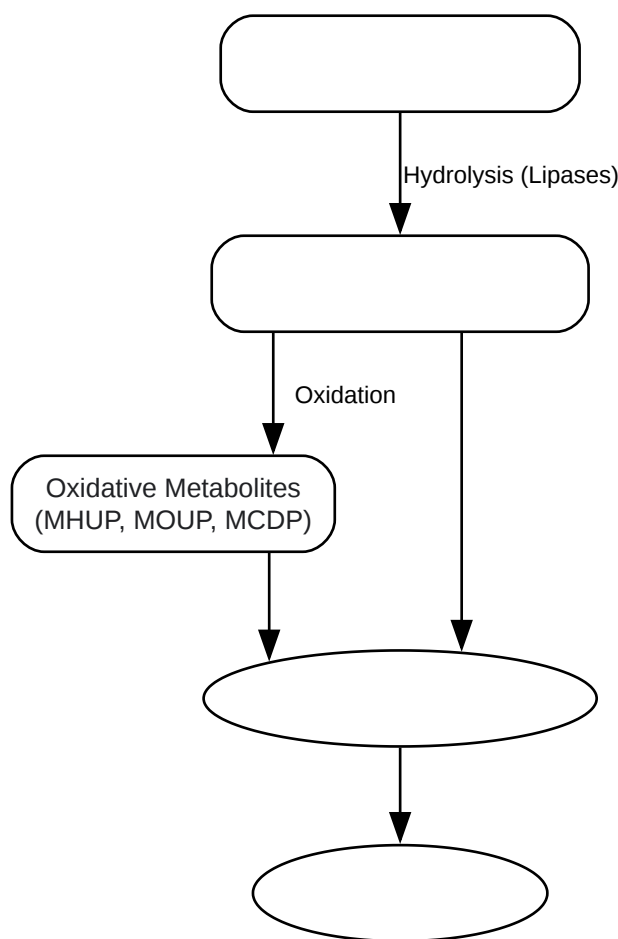
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1] Due to their ubiquitous presence in consumer products, from food packaging and medical devices to building materials and personal care items, human exposure to phthalates is widespread.[2] These compounds are not covalently bound to the polymer matrix and can leach into the environment and be ingested, inhaled, or absorbed through the skin.[2]

While the endocrine-disrupting properties of low molecular weight phthalates like dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) are well-documented, high molecular weight phthalates (HMWPs), such as diundecyl phthalate (DUP), have seen increased production and use.[3] **Undecyl hydrogen phthalate** is the monoester metabolite of DUP, and it is this metabolite that is considered to be the primary bioactive agent within the body.[4] Understanding the endocrine-disrupting potential of **undecyl hydrogen phthalate** is therefore crucial for assessing the human health risks associated with DUP exposure.

This guide will provide a detailed overview of the known toxicological effects of DUP and the inferred endocrine-disrupting mechanisms of its active metabolite, **undecyl hydrogen phthalate**, based on the broader understanding of long-chain phthalates.

Metabolism of Diundecyl Phthalate (DUP)

The metabolism of DUP follows the general pathway for long-chain phthalates. The parent diester, DUP, is first hydrolyzed by lipases in the gut and other tissues to its monoester, **undecyl hydrogen phthalate**.^[4] This monoester is the primary bioactive metabolite and can be further metabolized through oxidation of the alkyl side chain to form secondary metabolites, such as mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP).^[4] These oxidized metabolites, along with the monoester, are then conjugated, primarily with glucuronic acid, and excreted in the urine.^[4]



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Caption: Metabolic pathway of Diundecyl Phthalate (DUP).

Toxicological Profile of Diundecyl Phthalate (DUP)

While specific toxicological data for **undecyl hydrogen phthalate** is scarce, studies on its parent compound, DUP, provide valuable insights into its potential health effects.

In Vivo Studies

Animal studies on DUP have demonstrated effects on the reproductive and hepatic systems. A toxicity review by the U.S. Consumer Product Safety Commission (CPSC) summarized key findings from subchronic studies.[3]

Endpoint	Species	Effect	Reference
Testicular Weight	Rat	Decrement	[3]
Sperm Count & Motility	Rat	Decrement	[3]
Relative Liver Weight	Rat	Increment	[3]
Liver Histopathology	Rat	Observed	[3]
Liver Enzymes	Rat	Increment	[3]

These findings are consistent with the known effects of other long-chain phthalates and suggest that DUP, likely through its metabolite **undecyl hydrogen phthalate**, is a reproductive and hepatic toxicant.[3]

Inferred Endocrine Disrupting Mechanisms of Undecyl Hydrogen Phthalate

Based on the well-established mechanisms of other long-chain phthalate monoesters, the endocrine-disrupting activity of **undecyl hydrogen phthalate** is likely mediated through two primary pathways: antagonism of nuclear receptors and inhibition of steroidogenesis.

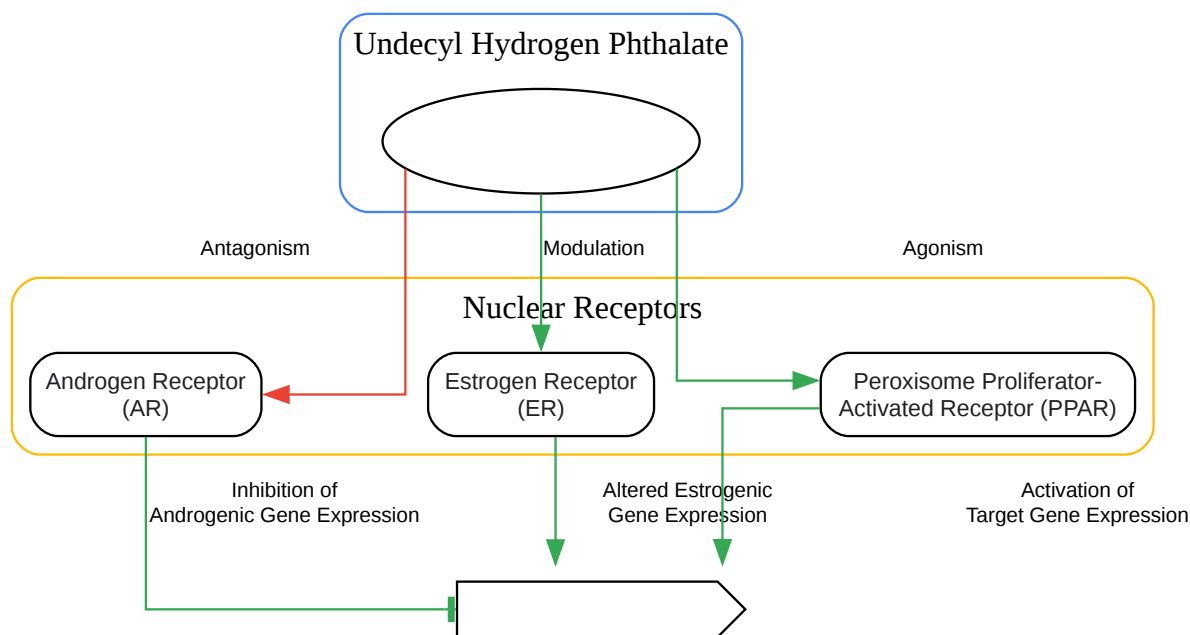
Interaction with Nuclear Receptors

Phthalate monoesters are known to interact with several nuclear receptors, including androgen receptor (AR), estrogen receptor (ER), and peroxisome proliferator-activated receptors (PPARs).[5]

- **Androgen Receptor (AR) Antagonism:** Many long-chain phthalate monoesters act as antagonists to the androgen receptor, thereby inhibiting the action of testosterone.[6] This anti-androgenic activity is a key mechanism underlying the reproductive toxicity of phthalates in males.[6] It is highly probable that **undecyl hydrogen phthalate** also exhibits AR antagonistic properties.
- **Estrogen Receptor (ER) Modulation:** The interaction of phthalates with estrogen receptors is more complex, with some compounds showing weak agonistic or antagonistic effects

depending on the specific receptor subtype and cellular context.[5]

- Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Long-chain phthalate monoesters are often agonists of PPARs, particularly PPAR α and PPAR γ . [7] Activation of PPARs can disrupt lipid metabolism and steroidogenesis. [7]



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Caption: Inferred interactions of **undecyl hydrogen phthalate** with nuclear receptors.

Inhibition of Steroidogenesis

A critical mechanism of phthalate-induced endocrine disruption is the inhibition of steroid hormone synthesis (steroidogenesis), particularly the production of testosterone in the fetal testes.[8] This is primarily achieved by downregulating the expression of genes involved in cholesterol transport and steroidogenic enzymes.[8] Long-chain phthalate monoesters have been shown to inhibit key enzymes in the steroidogenic pathway.[8]

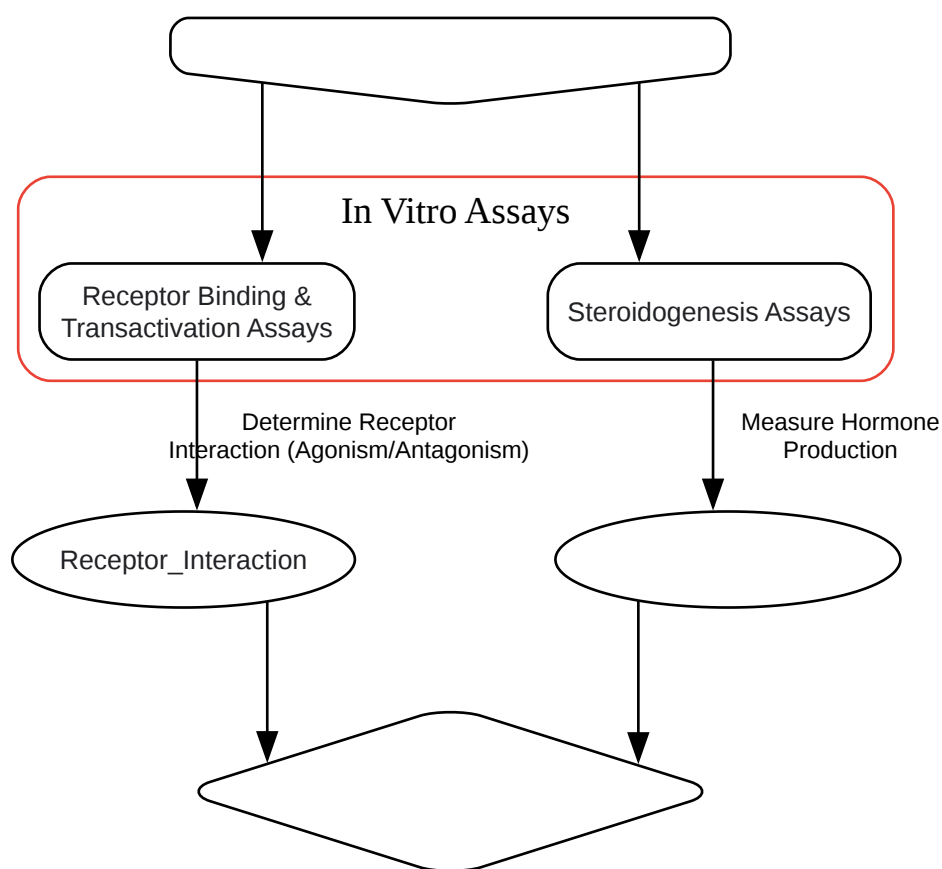
Experimental Protocols for Assessing Endocrine Disrupting Potential

To definitively characterize the endocrine-disrupting potential of **undecyl hydrogen phthalate**, a battery of in vitro and in vivo assays is required.

In Vitro Assays

- Receptor Binding and Transactivation Assays:
 - Objective: To determine the ability of **undecyl hydrogen phthalate** to bind to and activate or inhibit nuclear receptors (AR, ER α , ER β , PPAR γ).
 - Methodology:
 - Cell Culture: Utilize appropriate cell lines expressing the receptor of interest (e.g., MDA-kb2 for AR, T-47D for ER, JEG-3 for PPAR).
 - Ligand Binding Assay: Perform competitive binding assays using a radiolabeled ligand to determine the binding affinity of **undecyl hydrogen phthalate**.
 - Reporter Gene Assay: Transfect cells with a reporter plasmid containing a hormone-responsive element linked to a reporter gene (e.g., luciferase). Treat cells with varying concentrations of **undecyl hydrogen phthalate** and measure reporter gene activity.
 - Data Analysis: Calculate EC50 (for agonists) or IC50 (for antagonists) values.
- Steroidogenesis Assays:
 - Objective: To assess the impact of **undecyl hydrogen phthalate** on the production of steroid hormones.
 - Methodology:
 - Cell Culture: Use a steroidogenic cell line such as H295R (human adrenocortical carcinoma) or MA-10 (mouse Leydig tumor cells).
 - Treatment: Expose cells to a range of **undecyl hydrogen phthalate** concentrations.

- **Hormone Quantification:** Measure the levels of key steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) in the cell culture medium using LC-MS/MS or ELISA.
- **Gene Expression Analysis:** Quantify the mRNA expression of key steroidogenic genes (e.g., StAR, CYP11A1, CYP17A1, 3 β -HSD) using qRT-PCR.
- **Data Analysis:** Determine the concentration-dependent effects on hormone production and gene expression.



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Caption: Experimental workflow for in vitro assessment.

In Vivo Studies

- Rodent Toxicology Studies:

- Objective: To evaluate the effects of **undecyl hydrogen phthalate** on reproductive development and function in a whole-animal model.
- Methodology:
 - Animal Model: Utilize Sprague-Dawley or Wistar rats.
 - Dosing: Administer **undecyl hydrogen phthalate** via oral gavage during critical developmental windows (e.g., gestational and lactational periods).
 - Endpoints:
 - Male Offspring: Anogenital distance, nipple retention, testicular histology, sperm parameters, and testosterone levels.
 - Female Offspring: Onset of puberty, estrous cyclicity, and ovarian histology.
 - Parental Generation: Mating and fertility indices.
- Data Analysis: Statistical analysis of developmental and reproductive endpoints compared to control groups.

Analytical Methods for Exposure Assessment

Assessing human exposure to DUP relies on the measurement of its metabolites in biological matrices, primarily urine.

- Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantitative analysis of phthalate metabolites in urine.[9]
- Sample Preparation: Urine samples are typically subjected to enzymatic deconjugation to release the glucuronidated metabolites, followed by solid-phase extraction (SPE) to concentrate the analytes.[9]
- Instrumentation: An HPLC system is used to separate the metabolites, which are then detected and quantified by a tandem mass spectrometer.[9]

- Biomarkers: The primary urinary biomarkers for DUP exposure are its oxidative metabolites, MHUP and MCDP, as they are more specific and abundant than the monoester metabolite.[4]

Regulatory Context and Future Directions

Regulatory bodies worldwide have taken action to limit exposure to certain phthalates, particularly in children's products and food contact materials.[10] While specific regulations for DUP are less common than for DEHP and DBP, its classification as a high molecular weight phthalate places it within a group of chemicals of increasing concern.

The primary data gap for **undecyl hydrogen phthalate** is the lack of specific mechanistic studies. Future research should prioritize:

- In vitro studies to definitively characterize its interactions with nuclear receptors and its impact on steroidogenesis.
- In vivo studies specifically using **undecyl hydrogen phthalate** to confirm the effects observed with the parent compound DUP.
- Epidemiological studies to investigate potential associations between urinary levels of DUP metabolites and adverse health outcomes in human populations.

Conclusion

Undecyl hydrogen phthalate, the primary metabolite of the high-production-volume plasticizer DUP, is a compound of toxicological concern due to its potential as an endocrine disruptor. While direct evidence is limited, the toxicological profile of its parent compound and the well-established mechanisms of action for other long-chain phthalates strongly suggest that **undecyl hydrogen phthalate** possesses anti-androgenic properties and can disrupt steroidogenesis. This technical guide provides a framework for understanding these potential hazards and outlines the necessary experimental approaches to fill critical data gaps. Further research is essential to fully characterize the risks associated with human exposure to DUP and its metabolites and to inform evidence-based regulatory decisions.

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